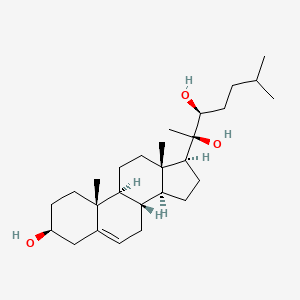

(3beta,22S)-Dihydroxy Cholesterol

Descripción general

Descripción

(3beta,22S)-Dihydroxy Cholesterol is a derivative of cholesterol, specifically an oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes. This compound is characterized by the presence of hydroxyl groups at the 3, 20, and 22 positions on the cholest-5-ene backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,22S)-Dihydroxy Cholesterol typically involves the hydroxylation of cholesterol or its derivatives. One common method is the use of specific enzymes or chemical reagents that selectively introduce hydroxyl groups at the desired positions. For instance, the use of cytochrome P450 enzymes can facilitate the hydroxylation at the 22 position .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. Alternatively, chemical synthesis methods involving multiple steps of selective hydroxylation and purification can be employed .

Análisis De Reacciones Químicas

Types of Reactions

(3beta,22S)-Dihydroxy Cholesterol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl groups, converting them back to hydrogen atoms.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce deoxygenated derivatives .

Aplicaciones Científicas De Investigación

(3beta,22S)-Dihydroxy Cholesterol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex molecules.

Biology: The compound is studied for its role in cellular signaling and metabolism.

Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.

Mecanismo De Acción

The mechanism of action of (3beta,22S)-Dihydroxy Cholesterol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in cholesterol metabolism and influence cellular signaling pathways. The hydroxyl groups play a crucial role in its binding affinity and specificity to these targets .

Comparación Con Compuestos Similares

Similar Compounds

(22S)-22-hydroxycholesterol: Another oxysterol with hydroxylation at the 22 position.

(3beta,22S)-Cholest-5-ene-3,22-diol: Similar structure but lacks the hydroxyl group at the 20 position.

Uniqueness

(3beta,22S)-Dihydroxy Cholesterol is unique due to the presence of three hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

(3beta,22S)-Dihydroxy Cholesterol, an oxysterol derivative, plays a significant role in various biological processes, including cellular signaling, lipid metabolism, and immune response modulation. This article explores its biological activities based on diverse research findings and case studies.

- Molecular Formula : C27H46O3

- Molecular Weight : 414.67 g/mol

- CAS Number : 26649-05-8

Biological Functions

1. Cholesterol Metabolism Regulation

This compound is involved in the regulation of cholesterol homeostasis. It acts as a signaling molecule that can influence the expression of genes involved in cholesterol synthesis and uptake. Specifically, it modulates the activity of sterol regulatory element-binding proteins (SREBPs) and liver X receptors (LXRs), which are critical for maintaining cholesterol balance in cells .

2. Immune Response Modulation

Research indicates that this compound may affect immune responses by influencing macrophage activity. For example, it has been shown to alter cytokine production and modulate the activation of immune cells in response to lipopolysaccharides (LPS), thereby impacting inflammation pathways .

3. Neuroprotective Effects

Studies suggest that oxysterols, including this compound, may have neuroprotective properties. They can promote neuronal survival and reduce apoptosis under certain conditions, potentially making them candidates for therapeutic strategies against neurodegenerative diseases.

Case Studies

Case Study 1: Immune Modulation in Macrophages

A study involving RAW264.7 macrophages demonstrated that stimulation with LPS led to increased levels of this compound. This increase was associated with enhanced expression of genes involved in cholesterol metabolism and inflammatory responses. The compound's ability to modulate IgA production in B cells was also investigated, revealing a complex interaction between cholesterol metabolism and immune function .

Case Study 2: Neuroprotection

In a model of neuronal stress induced by oxidative conditions, this compound exhibited protective effects by reducing markers of cell death and promoting cell survival pathways. This suggests its potential utility in treating conditions such as Alzheimer's disease or other neurodegenerative disorders where oxidative stress is a contributing factor.

Table 1: Summary of Biological Activities

Table 2: Key Research Studies on this compound

| Study Title | Year | Findings |

|---|---|---|

| "Cholesterol Metabolism and Immune Response" | 2021 | Demonstrated the role of oxysterols in macrophage activation and cytokine modulation |

| "Neuroprotective Effects of Oxysterols" | 2020 | Highlighted the protective effects against oxidative stress in neuronal models |

| "Metabolic Pathways Involving Dihydroxy Cholesterol" | 2023 | Explored the metabolic pathways influenced by this compound |

Propiedades

IUPAC Name |

(2R,3S)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBSSBGEYIBVTO-OFCXPOQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@@H]([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731215 | |

| Record name | (3beta,22S)-Cholest-5-ene-3,20,22-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26649-05-8 | |

| Record name | (3beta,22S)-Cholest-5-ene-3,20,22-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.